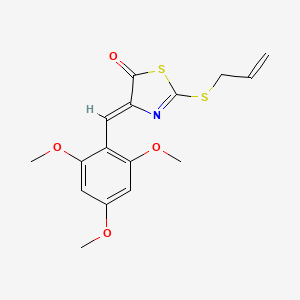
2-(allylthio)-4-(2,4,6-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(allylthio)-4-(2,4,6-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one, also known as TTM, is a thiazolone derivative that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. TTM has been extensively studied for its anticancer, anti-inflammatory, and antiviral activities.
Mechanism of Action
The mechanism of action of 2-(allylthio)-4-(2,4,6-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects by targeting multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the STAT3 pathway. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. This compound has also been demonstrated to inhibit angiogenesis, which is the process of forming new blood vessels that is critical for tumor growth and metastasis. In addition, this compound has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been demonstrated to have antiviral activity against several viruses, including HIV-1, HCV, and influenza virus.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(allylthio)-4-(2,4,6-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one is its potential pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities. This compound has also been shown to have low toxicity in animal models, which is a desirable characteristic for a potential drug candidate. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its pharmacological properties.
Future Directions
There are several future directions for the study of 2-(allylthio)-4-(2,4,6-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one. One potential direction is to optimize the synthesis method of this compound to improve its yield and purity. Another direction is to investigate the mechanism of action of this compound in more detail to better understand its pharmacological properties. Furthermore, future studies could focus on the development of this compound derivatives with improved solubility and pharmacological properties. Finally, in vivo studies could be conducted to evaluate the efficacy and safety of this compound as a potential drug candidate.
Synthesis Methods
2-(allylthio)-4-(2,4,6-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one can be synthesized by the reaction of 2-aminothiazole with 2,4,6-trimethoxybenzaldehyde in the presence of allyl chloride and sodium hydride. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography. The yield of this compound is typically around 60-70%.
Scientific Research Applications
2-(allylthio)-4-(2,4,6-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one has been studied for its potential pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been demonstrated to have antiviral activity against several viruses, including HIV-1, HCV, and influenza virus.
properties
IUPAC Name |
(4Z)-2-prop-2-enylsulfanyl-4-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-5-6-22-16-17-12(15(18)23-16)9-11-13(20-3)7-10(19-2)8-14(11)21-4/h5,7-9H,1,6H2,2-4H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWGJWVOSVVBOL-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=C2C(=O)SC(=N2)SCC=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)/C=C\2/C(=O)SC(=N2)SCC=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-cyano-6-cyclopropyl-4-phenylpyridin-2-yl)thio]-N-{4-[(difluoromethyl)thio]phenyl}acetamide](/img/structure/B5009085.png)
![5-{3-bromo-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5009099.png)
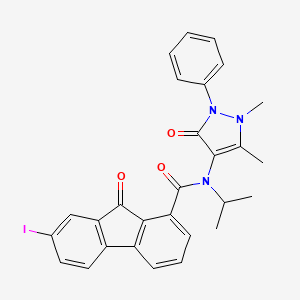
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B5009108.png)
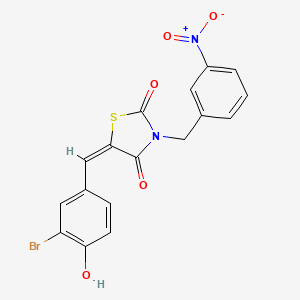
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B5009114.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5009115.png)
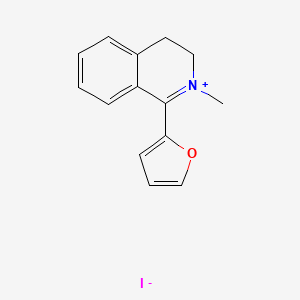
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5009151.png)
![3-bromo-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5009154.png)
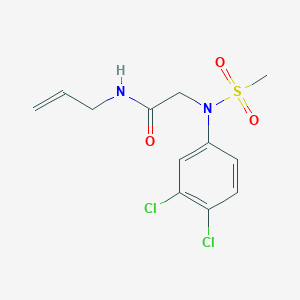
![6-chloro-N-(4-isopropylbenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5009167.png)
![3-(1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5009171.png)
![4-[3-(4-ethylphenyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B5009181.png)